molecular formula C13H16ClNO2 B2685812 N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide CAS No. 851398-75-9

N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide

Cat. No.: B2685812
CAS No.: 851398-75-9
M. Wt: 253.73
InChI Key: NKRRDBOALIKWRC-UHFFFAOYSA-N
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Description

N-[4-(2-Chloropropanoyl)phenyl]-2-methylpropanamide (CAS: sc-355245) is an amide derivative featuring a 2-chloropropanoyl group at the para position of a phenyl ring and a 2-methylpropanamide (isobutyramide) moiety. It is commercially available from Santa Cruz Biotechnology, with a purity suitable for research applications . The compound’s structure combines halogenated and branched alkyl functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-8(2)13(17)15-11-6-4-10(5-7-11)12(16)9(3)14/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRRDBOALIKWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound is compared to structurally related amides, focusing on substituents, functional groups, and molecular complexity:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight Reference
N-[4-(2-Chloropropanoyl)phenyl]-2-methylpropanamide 2-Chloropropanoyl phenyl, 2-methylpropanamide C₁₃H₁₅ClNO₂ 252.72 g/mol
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-methylpropanamide Sulfamoyl-linked pyrimidine, 2-methylpropanamide C₁₆H₂₀N₄O₃S 348.42 g/mol
N-[4-(Acetylamino)phenyl]sulfonyl-2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanamide Sulfonyl, chlorobenzoyl phenoxy, 2-methylpropanamide C₂₃H₁₉ClN₂O₇S 501.93 g/mol
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide 2-Chloropropanamide, sulfamoylphenyl ethyl C₁₁H₁₅ClN₂O₃S 290.77 g/mol
N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide Chloro-methylphenyl, phenylsulfanyl C₁₆H₁₆ClNOS 305.82 g/mol

Key Observations :

  • The target compound lacks sulfonamide or sulfur-containing groups present in analogs (e.g., ), which may reduce its polarity and solubility.
  • Halogenation (Cl) is common across analogs, but its placement varies (e.g., on the propanoyl group vs. aromatic rings).

Physicochemical Properties

Data on melting points, yields, and chromatographic behavior highlight synthetic and stability differences:

Compound Name Melting Point (°C) Synthesis Yield Rf Value (TLC) Notes Reference
This compound Not reported Not reported Not reported Commercial availability
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenyl)-2-methylpropanamide 123–124 72% 0.69 Crystalline solid
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide 94–96 51% 0.68 White crystals
N-{[4-(Acetylamino)phenyl]sulfonyl}-2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanamide Not specified 53% Not reported White solid

Key Observations :

  • Higher yields (>70%) are achieved in compounds with methylenedioxybenzyl groups , possibly due to optimized coupling reagents (e.g., HATU).
  • The target compound’s commercial status suggests stability, though synthetic details are undisclosed .

Biological Activity

N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H14ClNO2
  • Molecular Weight: 241.70 g/mol

This structure includes a chloroacetyl group, which is significant for its biological activity, particularly in enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

  • Case Study 1: A study reported that derivatives of chloroacetamide compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
  • Mechanism: The chloroacetyl group may interact with bacterial proteins, disrupting their function and leading to cell death.

Anticancer Activity

The anticancer potential of this compound has also been explored.

  • Case Study 2: In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells .
  • Mechanism: The compound likely induces apoptosis in cancer cells through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways.

The biological activity of this compound can be attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on proteins or enzymes, leading to inhibition of their function. This mechanism is similar to other chloroacetamide derivatives known for their enzyme-inhibiting properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureBiological Activity
N-[4-(2-chloroacetyl)phenyl]acetamideSimilar but lacks the 2-methylpropanamide groupModerate antibacterial activity
N-[4-(2-chloroacetyl)phenyl]-2-methylbutanamideSimilar structure with a different alkyl chainEnhanced anticancer properties
N-[4-(2-chloroacetyl)phenyl]-2-methylpentanamideAnother derivative with a longer alkyl chainPotentially higher reactivity

Research Findings and Applications

This compound has been explored not only for its direct biological activities but also as an intermediate in synthetic chemistry. Its applications extend to:

  • Medicinal Chemistry: Investigated as a lead compound for drug development due to its structural similarity to known bioactive compounds.
  • Material Science: Used in developing new materials with specific properties, such as polymers and coatings .

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